molecular formula C8H6FN3 B3303120 7-Fluoroquinoxalin-6-amine CAS No. 920034-10-2

7-Fluoroquinoxalin-6-amine

Cat. No. B3303120
CAS RN: 920034-10-2
M. Wt: 163.15 g/mol
InChI Key: GDSNXDWTKWAURG-UHFFFAOYSA-N
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Description

7-Fluoroquinoxalin-6-amine is a chemical compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic compound that contains both nitrogen and fluorine atoms in its structure. The compound has a molecular formula of C8H6FN3 and a molecular weight of 165.15 g/mol.

Mechanism of Action

The mechanism of action of 7-Fluoroquinoxalin-6-amine is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to modulate the activity of ion channels in the brain, which may be responsible for its neuroprotective effects.
Biochemical and Physiological Effects:
7-Fluoroquinoxalin-6-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C and cyclin-dependent kinase 2. It has also been shown to modulate the activity of ion channels in the brain, which may be responsible for its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-Fluoroquinoxalin-6-amine in lab experiments is its high purity and potency. It is also relatively easy to synthesize, making it readily available for research. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to use appropriate safety measures.

Future Directions

There are several future directions for research on 7-Fluoroquinoxalin-6-amine. One area of research is the development of new drugs based on this compound for the treatment of cancer. Another area of research is the study of the compound's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 7-Fluoroquinoxalin-6-amine is a unique compound that has a wide range of scientific research applications. Its high purity and potency make it a valuable tool for researchers in various fields. Further research is needed to fully understand its mechanism of action and potential uses in the development of new drugs.

Scientific Research Applications

7-Fluoroquinoxalin-6-amine has been widely used in scientific research due to its unique properties. It has been used in the development of new drugs, particularly in the field of cancer research. The compound has been shown to exhibit potent anti-cancer activity in various cancer cell lines. It has also been used as a tool in neuroscience research to study the function of specific ion channels in the brain.

properties

IUPAC Name

7-fluoroquinoxalin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSNXDWTKWAURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C(=CC2=N1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90669241
Record name 7-Fluoroquinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoroquinoxalin-6-amine

CAS RN

920034-10-2
Record name 7-Fluoroquinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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